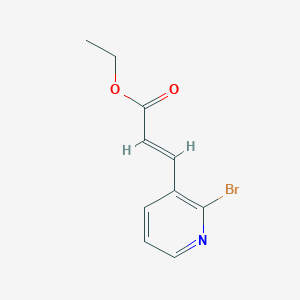

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate

Description

Significance of Pyridyl-Acrylate Systems in Synthetic Chemistry

Pyridyl-acrylate systems are integral components in the synthesis of a wide array of functional molecules, ranging from polymers and hydrogels to biologically active compounds. thieme-connect.comamanote.comresearchgate.net The pyridine (B92270) moiety, a nitrogen-containing heterocycle, can act as a ligand for metal catalysts, influence the photophysical properties of a molecule, and participate in hydrogen bonding and other non-covalent interactions, which is crucial in biological systems. mdpi.com The acrylate (B77674) portion of the molecule is a versatile functional group, readily undergoing polymerization, Michael additions, and various cycloaddition reactions.

The incorporation of pyridine units into acrylate polymers can lead to materials with enhanced thermal stability, fluorescence properties, and antimicrobial activity. mdpi.com For instance, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and have shown potential in biomedical applications. mdpi.com Furthermore, pyridyl-acrylates are utilized as cross-linkers in the formation of tunable hydrogels, where the pyridine core and acrylate arms contribute to the material's rheological properties. thieme-connect.comamanote.comresearchgate.net

In the realm of medicinal chemistry, the pyridyl-acrylate scaffold is a key constituent in the design of novel therapeutic agents. Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov The acrylate functionality provides a reactive handle for the attachment of other pharmacophores or for interaction with biological targets.

Strategic Importance of Brominated Heterocycles as Versatile Synthetic Intermediates

Brominated heterocycles, such as 2-bromopyridine (B144113), are fundamental building blocks in organic synthesis due to the versatile reactivity of the carbon-bromine bond. The bromine atom can be readily substituted or participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are cornerstone methodologies in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The presence of a bromine atom on the pyridine ring, as in (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, opens up a plethora of synthetic possibilities. It allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at a specific position on the pyridine ring. This modularity is highly desirable in drug discovery and materials science for the systematic modification of molecular properties. For example, the synthesis of an isomer, Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate, is typically achieved through cross-coupling reactions, highlighting the utility of the bromo-pyridine precursor.

Overview of Research Trajectories for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate and Analogous Structures

Research involving (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate and its analogs is primarily focused on their utility as synthetic intermediates. The exploration of their reactivity in cross-coupling reactions to generate novel, highly substituted pyridine derivatives is a major avenue of investigation. These derivatives are often precursors to compounds with potential applications in medicinal chemistry and materials science.

A key research trajectory involves the use of these compounds in the synthesis of complex heterocyclic systems. The acrylate moiety can be transformed into other functional groups or can participate in cyclization reactions, while the bromopyridine core can be further functionalized. This allows for the rapid construction of diverse molecular scaffolds for biological screening.

Furthermore, the polymerization of pyridyl-acrylates to create functional polymers is an active area of research. mdpi.com By analogy, (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate could serve as a monomer for the synthesis of novel polymers. The bromine atom could be retained in the polymer for post-polymerization modification, allowing for the creation of materials with tailored properties.

While specific, in-depth research articles focusing solely on (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate are not abundant in the public domain, its availability from chemical suppliers and its structural motifs strongly suggest its role as a valuable, albeit often intermediate, compound in broader research programs. sigmaaldrich.com The synthesis of analogous amino-substituted compounds, such as (E)-ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE, has been documented, indicating the accessibility and synthetic interest in this class of molecules. cymitquimica.comchemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-bromopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUHMTOQYRHNCN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of E Ethyl 3 2 Bromopyridin 3 Yl Acrylate

Reactions Involving the Pyridyl Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of heteroaryl halides and is primarily exploited in transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation, and the 2-bromopyridine (B144113) motif is an excellent substrate for these transformations. The electron-withdrawing nature of the pyridine nitrogen facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki Reaction: The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is highly effective for 2-bromopyridines. A variety of aryl- and heteroarylboronic acids can be coupled at the C2 position. Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. acs.org Ligand-free protocols in aqueous solvents have also been developed, highlighting the efficiency of this reaction. acs.org

Stille Reaction: The Stille coupling utilizes organotin reagents as the nucleophilic partner. 2-Pyridylstannanes are robust reagents that provide high yields in couplings with aryl halides. acs.org Conversely, (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate can serve as the electrophilic partner, reacting with various organostannanes in the presence of a palladium catalyst. nih.govacs.org Additives like copper(I) iodide (CuI) can accelerate the transmetalation step, improving reaction rates. nih.govacs.org

Negishi Reaction: The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. acs.org 2-Bromopyridine is a common substrate for Negishi couplings to produce symmetrical and unsymmetrical bipyridines. researchgate.netjsynthchem.com The reaction is catalyzed by either palladium or nickel complexes and is a reliable method for constructing C(sp²)-C(sp²) bonds. acs.org

| Reaction Type | Coupling Partner Example | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos) | Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | Aryl-substituted Pyridine |

| Stille | Arylstannane (e.g., Ar-SnBu₃) | Pd(PPh₃)₄, CuI (optional) | Solvent (e.g., DMF, Toluene), Heat | Aryl-substituted Pyridine |

| Negishi | Organozinc Halide (e.g., Ar-ZnCl) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Solvent (e.g., THF), Room Temp. to Heat | Aryl-substituted Pyridine |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

While less reactive than highly activated systems (e.g., those bearing a nitro group), 2-halopyridines can undergo nucleophilic aromatic substitution (SNAr). The ring nitrogen atom acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The acrylate (B77674) group at the 3-position further withdraws electron density, enhancing the electrophilicity of the C2 carbon.

This reaction typically requires strong nucleophiles and often elevated temperatures. google.com Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of 2-bromopyridine with sodium amide yields 2-aminopyridine (B139424). semanticscholar.org The reactivity order of halogens in SNAr can vary; for reactions where the initial nucleophilic attack is rate-determining, the order is typically F > Cl > Br > I. However, for some nucleophiles and substrates, the departure of the leaving group can be rate-determining, reversing this trend. Microwave irradiation has been shown to accelerate these substitutions, often allowing for the use of greener solvents like ethanol.

Carbonylation Reactions

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carbonyl compounds such as esters, amides, and carboxylic acids. semanticscholar.org (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate is a suitable substrate for such transformations, where the C-Br bond is replaced with a C-C(O) bond.

Alkoxycarbonylation: In the presence of a palladium catalyst, carbon monoxide, and an alcohol, the bromine atom can be replaced by an ester group. This reaction provides a direct route to pyridine-2-carboxylates. Aminocarbonylation: Similarly, using an amine instead of an alcohol leads to the formation of pyridine-2-carboxamides. This reaction is highly versatile, tolerating a wide range of primary and secondary amines. researchgate.net Recent methods have been developed that use solid CO precursors, avoiding the need for high pressures of gaseous carbon monoxide.

| Reaction Type | Nucleophile | Catalyst System | CO Source | Conditions | Product |

|---|---|---|---|---|---|

| Alkoxycarbonylation | Methanol (MeOH) | Pd(OAc)₂, dppf | CO gas (1-10 atm) | Base (e.g., Et₃N), Toluene, 100 °C | Methyl pyridine-2-carboxylate |

| Aminocarbonylation | Morpholine | Pd(OAc)₂, XantPhos | CO gas (1 atm) | Base (e.g., DBU), Dioxane, 50 °C | Pyridine-2-carboxamide |

| Aminocarbonylation | Amino Acid | Pd₂(dba)₃, XantPhos | Mo(CO)₆ (solid) | Base (e.g., K₂CO₃), Dioxane, 110 °C | N-acyl amino acid |

Reactions Involving the Acrylate Moiety

The acrylate portion of the molecule is an α,β-unsaturated system, making it electron-deficient. This functionality is a prime site for conjugate additions and participates readily in cycloaddition reactions.

Michael Additions and Conjugate Additions

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This classic reactivity, known as Michael or conjugate addition, is a fundamental C-C and C-heteroatom bond-forming reaction.

A wide array of nucleophiles can be added to the acrylate system.

Carbon Nucleophiles: Soft carbon nucleophiles like enolates (from malonates, β-ketoesters) readily add to form new C-C bonds.

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for aza-Michael additions.

Sulfur Nucleophiles: Thiols and thiolates are highly effective nucleophiles in thia-Michael additions, which can often proceed under catalyst-free conditions or with mild base catalysis.

| Nucleophile Type | Nucleophile Example | Catalyst/Conditions | Product Structure |

|---|---|---|---|

| Carbon | Diethyl Malonate | Base (e.g., NaOEt), EtOH | Adduct with new C-C bond at β-position |

| Nitrogen | Piperidine | Neat or in solvent (e.g., EtOH) | β-Amino ester |

| Sulfur | Thiophenol | Base (e.g., Et₃N) or catalyst-free | β-Thioether ester |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of the acrylate moiety makes it an excellent component in pericyclic reactions, most notably as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction: As a dienophile, the acrylate system can react with a conjugated diene to form a six-membered cyclohexene (B86901) ring in a [4+2] cycloaddition. This reaction is highly stereospecific and provides a powerful method for constructing complex cyclic systems. For this reaction to be efficient (a "normal demand" Diels-Alder), the diene should be electron-rich. Lewis acid catalysis can be used to lower the LUMO energy of the acrylate, thereby accelerating the reaction.

1,3-Dipolar Cycloadditions: This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (the acrylate) to form a five-membered heterocyclic ring. This is a highly versatile method for heterocycle synthesis.

With Nitrones: Reaction with a nitrone yields an isoxazolidine (B1194047) ring.

With Azides: Reaction with an azide (B81097) leads to a triazoline ring, which can sometimes be unstable and rearrange. The copper-catalyzed version with terminal alkynes is famous as a "click" reaction, but thermal additions to alkenes are also well-known.

With Diazo Compounds: Reaction with a diazoalkane, such as diazomethane (B1218177) or ethyl diazoacetate, typically forms a pyrazoline ring.

| Reaction Type | Reactant Partner | Product Heterocycle | Typical Conditions |

|---|---|---|---|

| Diels-Alder [4+2] | Cyclopentadiene (Diene) | Bicyclic cyclohexene ester | Thermal (Heat) or Lewis Acid (e.g., AlCl₃) |

| 1,3-Dipolar [3+2] | Benzonitrile Oxide (Dipole) | Isoxazoline | Base (e.g., Et₃N) to generate dipole in situ |

| 1,3-Dipolar [3+2] | C,N-Diphenylnitrone (Dipole) | Isoxazolidine | Toluene, Reflux |

| 1,3-Dipolar [3+2] | Benzyl Azide (Dipole) | Triazoline | Thermal (Heat) |

Olefin Metathesis and Related Transformations

The acrylate double bond in (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate is a potential participant in olefin metathesis reactions. While specific studies on this substrate are not extensively documented, the reactivity of acrylates in cross-metathesis is well-established. These reactions, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, would involve the exchange of olefinic fragments.

For instance, a cross-metathesis reaction between (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate and a partner olefin, such as ethylene (B1197577) (ethenolysis), could theoretically shorten the acrylate chain to yield vinyl pyridine derivatives. Conversely, reaction with a more complex olefin could lead to the synthesis of more elaborate structures. The success of such transformations would depend on the catalyst's tolerance to the pyridine nitrogen, which can sometimes act as a catalyst poison.

Table 1: Representative Olefin Metathesis Reactions This table presents hypothetical data based on known acrylate metathesis reactions.

| Reaction Type | Metathesis Partner | Catalyst | Solvent | Potential Product |

|---|---|---|---|---|

| Ethenolysis | Ethylene | Grubbs' 2nd Gen. | Dichloromethane | 3-(2-bromovinyl)pyridine |

| Cross-Metathesis | Styrene (B11656) | Hoveyda-Grubbs' 2nd Gen. | Toluene | (E)-Ethyl 3-phenyl-2-(2-bromopyridin-3-yl)acrylate |

Hydrogenation and Reduction Chemistry

The acrylate moiety of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate is susceptible to hydrogenation and reduction. The carbon-carbon double bond can be selectively hydrogenated to yield the corresponding saturated ester, ethyl 3-(2-bromopyridin-3-yl)propanoate. This transformation is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and a hydrogen source. quizlet.comyoutube.com The conditions for such a reaction are generally mild, preserving the pyridine ring and the bromo-substituent. quizlet.comyoutube.com

Furthermore, the ester functionality can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the double bond, affording 3-(2-bromopyridin-3-yl)propan-1-ol. A milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, might selectively reduce the ester to the corresponding alcohol while leaving the double bond intact, although concomitant reduction of the double bond is also possible.

Table 2: Hydrogenation and Reduction Reactions of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate This table presents plausible reaction outcomes based on the known reactivity of similar acrylates and esters.

| Reagent | Conditions | Primary Product | Functional Group Transformed |

|---|---|---|---|

| H₂, Pd/C | Ethanol, RT, 1 atm | Ethyl 3-(2-bromopyridin-3-yl)propanoate | C=C double bond |

| LiAlH₄ | THF, 0 °C to RT | 3-(2-bromopyridin-3-yl)propan-1-ol | Ester and C=C double bond |

| NaBH₄ | Methanol, 0 °C | (E)-3-(2-bromopyridin-3-yl)prop-2-en-1-ol | Ester |

Diboration and Silaboration Reactions

The vinyl group of the acrylate moiety presents a site for diboration and silaboration reactions. While specific literature on (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate is not available, the diboration of vinylarenes and other activated alkenes is a known process, often catalyzed by transition metals like rhodium or copper. These reactions would involve the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across the double bond to generate a 1,2-diborylated product. The regioselectivity of this addition would be influenced by the electronic effects of the pyridine ring and the ester group.

Similarly, silaboration, the addition of a silylborane reagent across the double bond, could also be envisioned. These transformations would provide synthetically useful intermediates that could be further functionalized through cross-coupling reactions.

Reactions Involving the Pyridine Nitrogen Atom

N-Alkylation and N-Oxidation

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation can be achieved by treating (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form the corresponding pyridinium (B92312) salt. This modification would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient.

N-oxidation of the pyridine nitrogen can be accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.com This reaction would yield the corresponding pyridine-N-oxide. The introduction of the N-oxide functionality can activate the pyridine ring for further transformations, particularly at the positions ortho and para to the nitrogen. researchgate.net

Table 3: N-Alkylation and N-Oxidation of the Pyridine Ring This table illustrates expected reactions based on the general chemistry of pyridines.

| Reaction | Reagent | Solvent | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Acetonitrile | 1-methyl-3-((E)-2-(ethoxycarbonyl)vinyl)-2-bromopyridin-1-ium iodide |

| N-Oxidation | m-CPBA | Dichloromethane | (E)-Ethyl 3-(2-bromo-1-oxido-pyridin-1-ium-3-yl)acrylate |

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate can act as a ligand, coordinating to a variety of transition metals to form metal complexes. wikipedia.orgresearchgate.net The ability of pyridine derivatives to form stable complexes is well-documented. wikipedia.orgresearchgate.net The coordination of a metal to the nitrogen atom can influence the reactivity of the molecule by altering the electron density of the pyridine ring and potentially facilitating reactions at other sites.

Furthermore, the 2-bromo substituent can also participate in coordination or oxidative addition reactions with low-valent transition metals, such as palladium(0) or nickel(0), which is a key step in many cross-coupling reactions. The molecule could therefore act as a bidentate ligand or a substrate for catalytic transformations involving both the nitrogen and the bromine atom. The formation of such complexes is often the first step in reactions like Suzuki, Heck, or Sonogashira couplings at the C2 position of the pyridine ring.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the most powerful tool for determining the detailed molecular structure of an organic compound in solution.

For (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate , ¹H NMR would be expected to confirm the number of chemically distinct protons, their integration, multiplicity (splitting pattern), and coupling constants. The large coupling constant (typically >15 Hz) between the two vinylic protons would be the definitive indicator of the (E)-stereochemistry of the acrylate (B77674) double bond. The chemical shifts would confirm the substitution pattern on the pyridine (B92270) ring. Similarly, ¹³C NMR would identify all unique carbon environments, including those of the carbonyl group, the double bond, the pyridine ring, and the ethyl ester.

Despite the theoretical utility of this technique, a search of scientific databases did not yield experimental ¹H or ¹³C NMR spectra or tabulated data for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate .

Table 1: Anticipated ¹H NMR Data for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate (Hypothetical) No experimental data is publicly available. This table is for illustrative purposes only.

| Proton Assignment | Anticipated Chemical Shift (ppm) | Anticipated Multiplicity | Anticipated Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.5 | m | - |

| Vinylic-H (α to C=O) | 6.0 - 7.0 | d | >15 |

| Vinylic-H (β to C=O) | 7.0 - 8.0 | d | >15 |

| -O-CH₂- | ~4.2 | q | ~7.1 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

For (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate (C₁₀H₁₀BrNO₂), the molecular weight is 256.10 g/mol . The mass spectrum would be expected to show a distinctive molecular ion peak cluster (M⁺ and M+2⁺) with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group, or the bromine atom.

A review of the literature found no published experimental mass spectra or fragmentation data for this specific compound.

Table 2: Expected Mass Spectrometry Data for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate No experimental data is publicly available.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.10 |

| Expected [M]⁺ Peak (⁷⁹Br) | ~255 m/z |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate , IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester (around 1710-1730 cm⁻¹), the C=C stretch of the acrylate (around 1630-1640 cm⁻¹), C-O stretching of the ester, and various C-H and C=C/C=N vibrations from the pyridine ring. Raman spectroscopy would also be sensitive to the C=C and aromatic ring vibrations.

No experimental IR or Raman spectra for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate have been found in the searched scientific databases.

Table 3: Anticipated Infrared (IR) Absorption Bands for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate No experimental data is publicly available.

| Functional Group | Anticipated Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (α,β-unsaturated ester) | 1710 - 1730 |

| C=C Stretch (alkene) | 1630 - 1640 |

| C-O Stretch (ester) | 1100 - 1300 |

| C-H Bending (trans-alkene) | 960 - 980 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and conformational details, confirming the compound's absolute structure and stereochemistry in the solid state.

To perform this analysis, a suitable single crystal of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate would be required. The resulting crystal structure would unequivocally confirm the (E)-configuration of the double bond and the relative orientation of the pyridine ring and the acrylate moiety.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate has not been determined or reported.

Mechanistic Investigations of Reactions Involving E Ethyl 3 2 Bromopyridin 3 Yl Acrylate

Elucidation of Catalytic Cycle Pathways in Cross-Coupling Reactions

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate serves as a versatile substrate in widely-used palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings. These reactions proceed through well-established catalytic cycles involving Pd(0) and Pd(II) oxidation states. organic-chemistry.orgchemrxiv.org

The Heck Reaction Pathway:

The Heck reaction involves the coupling of the 2-bromopyridin-3-yl group with an alkene, in this case, the acrylate (B77674) moiety of another molecule, or more commonly, the coupling of the substrate with a different alkene. The generally accepted catalytic cycle for the coupling of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate with an alkene is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. libretexts.org This is followed by migratory insertion of the alkene into the newly formed Aryl-Pd bond. Subsequent β-hydride elimination forms the coupled product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst. libretexts.orgmdpi.com

The Suzuki-Miyaura Reaction Pathway:

In a Suzuki-Miyaura coupling, the 2-bromopyridin-3-yl group is coupled with an organoboron reagent. mdpi.com The catalytic cycle shares the initial oxidative addition step with the Heck reaction, where the C-Br bond of the substrate adds to a Pd(0) complex to form a Pd(II) intermediate. chemrxiv.orgyoutube.com The subsequent key step is transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, a process typically facilitated by a base. mdpi.comyoutube.com The cycle concludes with reductive elimination, which forms the C-C bond of the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. chemrxiv.org

Below is a comparative table outlining the fundamental steps in these two cross-coupling pathways.

| Step | Heck Reaction | Suzuki-Miyaura Reaction |

| 1. Oxidative Addition | The C(sp²)-Br bond of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate adds to a Pd(0) complex, forming an Aryl-Pd(II)-Br species. | The C(sp²)-Br bond of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate adds to a Pd(0) complex, forming an Aryl-Pd(II)-Br species. |

| 2. Coordination/Insertion | An alkene coordinates to the Pd(II) complex. This is followed by syn-migratory insertion of the alkene into the Aryl-Pd bond. | Not applicable in this manner. |

| 3. Transmetalation | Not applicable. | An organoboron reagent (R-B(OR)₂) undergoes transmetalation with the Aryl-Pd(II)-Br species, typically activated by a base, to form an Aryl-Pd(II)-R' species. |

| 4. β-Hydride Elimination | A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated in a syn-fashion, yielding the coupled alkene product and a Hydrido-Pd(II) complex. | Not applicable. |

| 5. Reductive Elimination | The Hydrido-Pd(II) complex, in the presence of a base, reductively eliminates H-Br to regenerate the Pd(0) catalyst. | The Aryl-Pd(II)-R' intermediate undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst. |

Role of Intermediates in Reaction Mechanisms

The progression of palladium-catalyzed cross-coupling reactions is dictated by a series of transient intermediates. The primary active catalyst is a coordinatively unsaturated 14-electron Pd(0) complex, often generated in situ from a Pd(II) precatalyst. libretexts.org

In both Heck and Suzuki reactions, the first key intermediate is the oxidative addition adduct , an organo-Pd(II) complex. For (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, this would be a square planar Pd(II) species containing the 3-(ethyl acrylate)-2-pyridyl moiety and the bromide ligand.

In the Heck reaction , the subsequent intermediate is a π-complex formed by the coordination of the incoming alkene to the Pd(II) center. This is followed by the formation of a new organopalladium intermediate after the migratory insertion step. The final palladium-containing intermediate before catalyst regeneration is a palladium-hydride species, [HPd(II)L₂Br].

In the Suzuki-Miyaura reaction , after the initial oxidative addition, the crucial intermediate is formed during transmetalation. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center. chemrxiv.orgmdpi.com This results in a diorgano-Pd(II) complex, [Ar-Pd(II)-R']L₂, which is poised for the final step. The reductive elimination from this intermediate yields the desired product.

Stereochemical Control and Selectivity Mechanisms (E/Z isomerism, regioselectivity)

Stereochemical Control (E/Z isomerism):

The starting material, (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, possesses a defined (E) stereochemistry at the carbon-carbon double bond. In the context of the Heck reaction, this stereochemistry is generally preserved in the product. This is a direct consequence of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. libretexts.org This sequence ensures that the original stereochemical configuration of the acrylate is transferred to the final product.

Regioselectivity:

Regioselectivity is a critical aspect of cross-coupling reactions involving (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate.

In a Heck reaction , where the substrate is coupled with another alkene (e.g., styrene), the arylation typically occurs at the less substituted carbon of the alkene partner. For electron-deficient alkenes like acrylates, the aryl group from the pyridyl ring will add to the β-carbon (the carbon not bearing the ester group), while the palladium adds to the α-carbon. This regioselectivity is governed by electronic effects. mdpi.com

In a Suzuki-Miyaura reaction , the regioselectivity is unambiguously determined by the position of the bromine atom. The cross-coupling will occur at the C2 position of the pyridine (B92270) ring, replacing the bromine atom with the organic group from the boronic acid reagent.

The choice of ligands and reaction conditions can sometimes influence regioselectivity, particularly in Heck reactions with more complex substrates. nih.gov

Kinetic Studies and Reaction Rate Determination

Often, the oxidative addition of the aryl bromide to the Pd(0) complex is the rate-determining step. mdpi.comillinois.edu The strength of the carbon-halogen bond is a key factor; C-Br bonds are weaker and thus more reactive than C-Cl bonds, making aryl bromides common substrates. illinois.edu The electronic nature of the aryl bromide also plays a role; electron-withdrawing groups on the aromatic ring can accelerate the oxidative addition step. Conversely, electron-rich aryl bromides may react faster in other systems, suggesting that the rate-determining step can change depending on the specific substrate and reaction conditions. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursor to Complex Heterocyclic Scaffolds (e.g., Benzofurans, Indolizines, Pyrimidines)

The strategic placement of reactive sites within (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate makes it a promising starting material for the construction of diverse heterocyclic frameworks.

Benzofurans:

The synthesis of substituted benzofurans can be envisioned through an intramolecular Heck reaction. lookchem.comscilit.comnih.gov This synthetic strategy would involve an initial Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a phenol (B47542) moiety at the 2-position of the pyridine (B92270) ring. The resulting intermediate, an O-aryl-substituted pyridyl acrylate (B77674), could then undergo an intramolecular cyclization, facilitated by a palladium catalyst, to furnish a pyridyl-fused benzofuran (B130515) derivative. This approach offers a pathway to novel polycyclic heteroaromatic systems with potential applications in medicinal chemistry and materials science.

| Reaction | Description | Potential Product |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an O-aryl intermediate. | Pyridyl-fused benzofuran |

Indolizines:

The indolizine (B1195054) core is a key structural motif in a number of natural products and biologically active compounds. A common and effective method for their synthesis is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes. nih.govresearchgate.netresearchgate.net In this context, (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate can serve as the electron-deficient dipolarophile. The reaction would involve the in-situ generation of a pyridinium ylide, which would then react with the acrylate to form a tetrahydroindolizine intermediate. Subsequent aromatization would lead to the formation of a substituted indolizine. The bromine atom on the pyridine ring of the starting material offers a handle for further functionalization of the final indolizine product.

| Reaction | Description | Potential Product |

| 1,3-Dipolar Cycloaddition | Reaction of a pyridinium ylide with the acrylate moiety. | Substituted indolizine |

Pyrimidines:

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and is found in numerous pharmaceuticals. A well-established route to pyrimidines involves the condensation of a three-carbon α,β-unsaturated carbonyl compound with an amidine or guanidine. mdpi.comnih.govresearchgate.net (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate can serve as the three-carbon component in this cyclocondensation reaction. The reaction with an appropriate amidine, for instance, would be expected to yield a 2-substituted-4-hydroxy-6-(2-bromopyridin-3-yl)pyrimidine after initial cyclization and tautomerization. This provides a direct entry into a class of highly functionalized pyrimidines that could be further elaborated using the bromo-substituent.

| Reaction | Description | Potential Product |

| Cyclocondensation | Reaction with an amidine or guanidine. | Substituted pyrimidine |

Building Block for Biologically Relevant Molecules and Analogue Synthesis

The structural motifs present in (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate are frequently encountered in molecules of medicinal interest. mdpi.comderpharmachemica.comneliti.comnih.gov The bromopyridine unit, in particular, is a common feature in a variety of bioactive compounds, including kinase inhibitors. ed.ac.uknih.gov The bromine atom can act as a key interaction point within a protein binding site or serve as a synthetic handle for the introduction of other functional groups through cross-coupling reactions to explore structure-activity relationships.

The acrylate portion of the molecule can also contribute to biological activity, for example, by acting as a Michael acceptor for nucleophilic residues in enzyme active sites. The synthesis of analogues of biologically active natural products or existing drugs is a key strategy in drug discovery. (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate can be utilized as a starting material to generate novel analogues of complex molecules, where the bromopyridine acrylate core is systematically modified to optimize biological activity and pharmacokinetic properties.

| Application Area | Rationale | Potential Molecular Targets |

| Kinase Inhibitors | The bromopyridine moiety is a known scaffold in kinase inhibitors. | Protein kinases |

| Analogue Synthesis | The compound serves as a versatile starting material for generating libraries of related molecules. | Various enzymes and receptors |

Role in Polymer Chemistry and Functional Material Development

The acrylate functionality in (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate allows it to act as a monomer in polymerization reactions. wikipedia.orgnih.gov Copolymerization with other vinyl monomers, such as styrene (B11656) or other acrylates, could lead to the formation of functional polymers with tailored properties. The incorporation of the bromopyridine unit into the polymer backbone or as a pendant group would introduce specific functionalities. mdpi.comnih.gov For instance, the pyridine nitrogen can be used for quaternization to create cationic polymers or for coordination with metal ions. The bromine atom provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional molecules. Such functional polymers could find applications as coatings, adhesives, or in the development of smart materials.

| Polymerization Method | Potential Polymer Type | Potential Application |

| Free Radical Polymerization | Copolymers with vinyl monomers. | Functional coatings, adhesives |

| Controlled Radical Polymerization | Well-defined polymers with controlled architecture. | Smart materials, drug delivery systems |

Synthesis of Luminescent or Optoelectronic Materials

Pyridine-containing conjugated polymers are of significant interest for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. dtic.milontosight.airesearchgate.net The electron-deficient nature of the pyridine ring can enhance the electron-transporting properties of these materials. While (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate itself is not a conjugated polymer, it can serve as a precursor for the synthesis of monomers that can be subsequently polymerized to form such materials. For example, the bromine atom could be utilized in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugated system.

Furthermore, the pyridine-acrylate scaffold can act as a ligand for the formation of luminescent metal complexes. nih.govnih.govsemanticscholar.orgresearchgate.net The pyridine nitrogen and potentially the carbonyl oxygen of the acrylate group can coordinate to transition metal ions such as ruthenium(II), iridium(III), or europium(III). The photophysical properties of the resulting metal complexes, including their emission color and quantum yield, can be tuned by modifying the substituents on the pyridine ring and the nature of the metal center. These luminescent complexes could have applications in bioimaging, sensing, and as phosphorescent emitters in OLEDs.

| Material Class | Synthetic Approach | Potential Application |

| Conjugated Polymers | Synthesis of extended π-conjugated monomers via cross-coupling reactions followed by polymerization. | Organic Light-Emitting Diodes (OLEDs) |

| Luminescent Metal Complexes | Coordination of the pyridine-acrylate ligand to transition metal ions. | Bioimaging, Sensing, Phosphorescent Emitters |

Computational Chemistry and Theoretical Studies on E Ethyl 3 2 Bromopyridin 3 Yl Acrylate

Electronic Structure Calculations (e.g., DFT, ab initio methods)

To understand the electronic nature of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, researchers would typically employ electronic structure calculation methods. Density Functional Theory (DFT) is a widely used approach that balances computational cost with accuracy, making it suitable for molecules of this size. High-level ab initio methods, while more computationally intensive, could also be used for more precise calculations of specific properties.

These calculations would yield crucial information such as the molecule's geometry, orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density. The energy gap between the HOMO and LUMO is a key parameter that helps in understanding the molecule's chemical reactivity and electronic transitions.

Table 1: Hypothetical Data from Electronic Structure Calculations on (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate

| Parameter | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-311G(d,p) |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from such calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the potential reaction pathways involving (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate. This involves mapping the potential energy surface of a reaction to identify the most favorable routes from reactants to products. A critical aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.

By calculating the activation energies associated with different pathways, chemists can predict which reactions are likely to occur and under what conditions. This is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Prediction of Reactivity and Selectivity

The electronic structure data obtained from DFT or ab initio calculations can be used to predict the reactivity and selectivity of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate. For instance, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

This information helps in predicting how the molecule will interact with other reagents. For example, it could indicate which sites are most susceptible to nucleophilic or electrophilic attack, thereby predicting the regioselectivity of a reaction.

Conformation Analysis and Stereochemical Preferences

The three-dimensional structure of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate is crucial to its properties and reactivity. Conformational analysis involves systematically studying the different spatial arrangements (conformers) of the molecule and their relative energies. This is typically done by rotating key single bonds and calculating the energy of each resulting conformation.

The results of such an analysis would identify the most stable conformer(s) that the molecule is likely to adopt. This is particularly important for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets. The "(E)" designation in the name already specifies the stereochemistry around the carbon-carbon double bond, but other rotatable bonds within the molecule would lead to different conformers.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic protocols to minimize environmental impact. For the synthesis of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, which traditionally may rely on palladium-catalyzed cross-coupling reactions like the Heck reaction, future research is focused on adopting more sustainable practices.

Mechanochemistry , the use of mechanical force to induce chemical reactions, stands out as a promising solvent-free alternative. By grinding solid reactants together, mechanochemical methods can significantly reduce or eliminate the need for bulk solvents, thereby minimizing waste and simplifying purification. eurekaselect.comrsc.org Research in this area could explore the solid-state synthesis of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate from a suitable 2-bromopyridine (B144113) precursor and an acrylate (B77674) source, potentially activated by ball milling. This approach not only aligns with green chemistry principles by reducing solvent use but can also lead to different reactivity and product selectivity compared to solution-phase synthesis. researchgate.netnih.gov

The table below outlines a hypothetical comparison between a traditional and a green chemistry approach for the synthesis.

| Feature | Traditional Synthesis (e.g., Heck Reaction) | Potential Green Synthesis (e.g., Mechanochemistry) |

| Solvent | Typically requires organic solvents (e.g., DMF, Toluene) | Solvent-free or minimal use of liquid assistants |

| Energy Input | Thermal heating, often for extended periods | Mechanical energy (milling/grinding) |

| Waste Generation | Significant solvent and potential metal catalyst waste | Reduced solvent waste; potential for catalyst recycling |

| Reaction Time | Can range from hours to days | Often significantly shorter reaction times |

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of substituted acrylates often relies on palladium-catalyzed reactions. wikipedia.org Future advancements will focus on developing novel catalytic systems that offer improved performance under milder conditions. For the synthesis of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, research is moving beyond traditional palladium phosphine (B1218219) ligand systems towards more robust and efficient catalysts.

N-Heterocyclic Carbene (NHC) Palladium Complexes have emerged as a powerful class of catalysts for cross-coupling reactions. researchgate.netresearchgate.net These catalysts are often more thermally stable and resistant to oxidation than their phosphine-based counterparts, allowing for lower catalyst loadings and higher turnover numbers. rsc.org Investigating the use of NHC-Pd complexes for the coupling of a 2,3-dihalopyridine with ethyl acrylate could lead to a more efficient and industrially viable synthesis.

Furthermore, the development of phosphine-free catalytic systems is a significant trend, as phosphine ligands can be toxic, expensive, and air-sensitive. researchgate.net Exploring catalysts based on other ligand classes or even ligand-free palladium nanoparticle systems could provide more economical and practical synthetic routes.

| Catalyst System | Key Advantages for Synthesis | Research Focus |

| Traditional Pd/Phosphine | Well-established, broad substrate scope | Optimization of existing methods |

| NHC-Palladium Complexes | High thermal stability, high activity, lower catalyst loading | Synthesis of novel NHC ligands, application in challenging couplings |

| Palladium Nanoparticles | High surface area, potential for recyclability, often ligand-free | Control of particle size and stability, heterogeneous catalysis |

| Base Metal Catalysts (Ni, Cu) | Lower cost, earth-abundant | Overcoming challenges with reactivity and functional group tolerance |

Chemo- and Regioselective Functionalization Strategies

Beyond its synthesis, the selective functionalization of the (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate scaffold is a key area for future research. The molecule presents multiple sites for modification, and achieving high selectivity is crucial for creating complex derivatives.

C-H Bond Activation is a transformative strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. wikipedia.orgtcichemicals.com For (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, transition-metal-catalyzed C-H activation could enable the direct introduction of functional groups at the C4, C5, or C6 positions of the pyridine (B92270) ring. acsgcipr.orgmdpi.com This approach is highly atom-economical and can significantly shorten synthetic sequences. Research in this area would involve identifying suitable directing groups or developing catalysts capable of selectively targeting a specific C-H bond on the pyridine ring.

The development of orthogonal functionalization strategies, where the bromine atom, the acrylate moiety, and different C-H bonds can be addressed selectively in a stepwise manner, will be a primary goal. This would unlock the full potential of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate as a versatile synthetic intermediate.

| Functionalization Target | Potential Method | Desired Outcome |

| Pyridine C4-H/C6-H | Directed C-H arylation/alkylation | Introduction of new substituents without pre-functionalization |

| Pyridine C5-H | Non-directed or electronically biased C-H functionalization | Access to novel substitution patterns |

| Bromine Atom (C2) | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Installation of aryl, alkynyl, or amino groups |

| Acrylate Double Bond | Michael addition, dihydroxylation, cyclopropanation | Modification of the acrylate backbone for diverse structures |

Exploration of Unconventional Reaction Conditions

The use of unconventional reaction conditions is revolutionizing chemical synthesis by enabling new reactivity, improving safety, and facilitating scalability.

Flow Chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. rsc.orgrsc.orgresearchgate.net The synthesis of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate could be adapted to a continuous flow process, potentially leading to higher yields, better reproducibility, and easier scale-up. google.comgoogle.com This is particularly relevant for exothermic cross-coupling reactions, where flow reactors provide superior temperature control.

Photocatalysis , especially using visible light, has emerged as a powerful tool for activating molecules under exceptionally mild conditions. recercat.catacs.org Visible-light photoredox catalysis could open up novel pathways for the functionalization of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate. acs.org For instance, it could enable radical-based additions to the pyridine ring or the acrylate moiety that are complementary to traditional ionic reaction pathways, allowing for the construction of molecular architectures that are otherwise difficult to access. sci-hub.sekaist.ac.kr

| Technology | Application to (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate | Key Benefits |

| Flow Chemistry | Continuous synthesis via cross-coupling reactions | Improved safety, scalability, process control, and reproducibility. rsc.org |

| Photocatalysis | C-H functionalization, radical additions, dehalogenation | Access to novel reactivity, mild reaction conditions (room temp.), high selectivity. acs.org |

| Microwave Irradiation | Accelerated synthesis and functionalization reactions | Drastically reduced reaction times, improved yields. |

| Ultrasonication | Enhanced reaction rates in heterogeneous systems | Improved mixing and mass transport, potential for process intensification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.